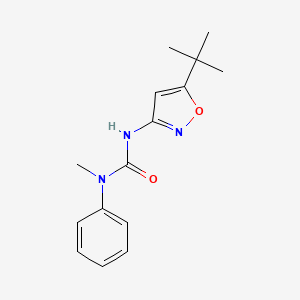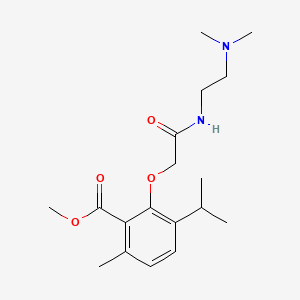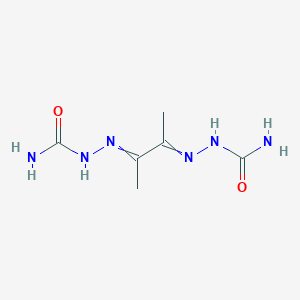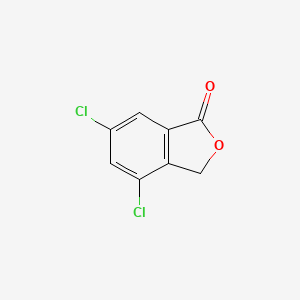
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine is a complex organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common method might include the condensation of appropriate acridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer or malaria.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acridine derivatives, such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Proflavine: Used as an antibacterial agent.
Uniqueness
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other acridine derivatives. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
53464-67-8 |
|---|---|
Fórmula molecular |
C27H22N2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-(9,10-dihydroacridin-2-ylmethyl)-9,10-dihydroacridine |
InChI |
InChI=1S/C27H22N2/c1-3-7-24-20(5-1)16-22-14-18(9-11-26(22)28-24)13-19-10-12-27-23(15-19)17-21-6-2-4-8-25(21)29-27/h1-12,14-15,28-29H,13,16-17H2 |
Clave InChI |
WPUNLHVZHRPVRO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NC3=C1C=C(C=C3)CC4=CC5=C(C=C4)NC6=CC=CC=C6C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)


![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)

![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)




![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
